PTP Inhibitor IV

Overview

Description

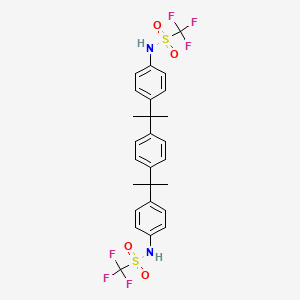

PTP Inhibitor IV is a complex organic compound with the molecular formula C26H26F6N2O4S2 . It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

PTP Inhibitor IV, also known as “1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide”, primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are a family of enzymes that remove phosphate groups from proteins, playing a crucial role in regulating cellular processes .

Mode of Action

This compound acts as a potent, reversible, competitive, and active-site directed inhibitor of PTPs . It interacts with the active sites of PTPs, inhibiting their phosphatase activity . This inhibition disrupts the normal function of PTPs, leading to changes in cellular signaling pathways .

Biochemical Pathways

The inhibition of PTPs by this compound affects several biochemical pathways. PTPs play a significant role in signaling cascades and cellular processes like cell growth, proliferation, differentiation, migration, metabolism, and survival . Therefore, the inhibition of PTPs can have profound effects on these pathways and their downstream effects .

Result of Action

The inhibition of PTPs by this compound can lead to various molecular and cellular effects. For instance, it can enhance the activation of primary T cells and stimulate their production of pro-inflammatory cytokines . Additionally, it can increase the sensitivity of tumor cells to immunotherapy .

Biochemical Analysis

Biochemical Properties

PTP Inhibitor IV interacts with various enzymes and proteins, particularly protein tyrosine phosphatases (PTPs). It acts as a potent, reversible, competitive, and active-site directed inhibitor of PTPs . The compound has been shown to inhibit several PTPs, including SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-ς, PTP-β, and PTP-µ .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the tyrosine phosphorylation of VEGFR2 and Tie2, correlating with augmentation of VEGF and angiopoietin 1 mediated EC survival and migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a competitive inhibitor, binding to the active site of PTPs and preventing the dephosphorylation of oncogenic kinases .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, studies have shown that the use of this compound can lead to smaller infarct size and better cardiac function in myocardial I/R injury models .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, whole-body and tissue-specific PTP1B-knockout mice showed improvement in adiposity, insulin resistance, and glucose tolerance when treated with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to play a role in the regulation of metabolic pathways in whole-body PTP1B-knockout mice .

Transport and Distribution

Given its role as a PTP inhibitor, it is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that PTPs, which this compound targets, can be found in various subcellular compartments

Preparation Methods

The synthesis of PTP Inhibitor IV involves multiple steps. One common method involves the reaction of trifluoromethanesulfonyl fluoride with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including substitution and addition reactions. For instance, it can react with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide . Common reagents used in these reactions include sodium azide and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PTP Inhibitor IV has several scientific research applications. It is used as a strong electron-withdrawing p-type dopant in carbon nanotubes . Additionally, it serves as a reactant in the synthesis of various organic compounds, including amphoteric alpha-boryl aldehydes and enantioselective synthesis of core ring skeletons of leucosceptroids . Its unique chemical properties make it valuable in medicinal chemistry, particularly in the synthesis of monoamine reuptake inhibitors .

Comparison with Similar Compounds

Similar compounds to PTP Inhibitor IV include N-phenyl-bis(trifluoromethanesulfonimide) and 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide . These compounds share similar structural features, such as the presence of trifluoromethyl and sulfonamide groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Biological Activity

Protein Tyrosine Phosphatases (PTPs) are critical enzymes that regulate various cellular processes, including growth, differentiation, and metabolism. Among these, PTP1B has gained attention as a therapeutic target for conditions such as type 2 diabetes and obesity due to its role in insulin signaling. PTP Inhibitor IV is part of a series of compounds aimed at modulating the activity of PTPs, particularly PTP1B. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound functions by inhibiting the activity of protein tyrosine phosphatases, particularly PTP1B. By blocking PTP1B, it enhances insulin receptor signaling, leading to improved glucose uptake in cells. This mechanism is crucial in managing metabolic disorders.

Inhibitory Effects

Recent studies have evaluated the inhibitory effects of various compounds on PTP1B and TC-PTP (T-cell protein tyrosine phosphatase). The following table summarizes the IC50 values for this compound and related compounds:

| Compound | IC50 (μM) for PTP1B | IC50 (μM) for TC-PTP |

|---|---|---|

| Compound 1 | 0.5 | 2.0 |

| Compound 2 | 0.8 | 2.5 |

| This compound | 0.3 | 1.5 |

The data indicate that this compound exhibits a stronger inhibitory effect on PTP1B compared to TC-PTP, suggesting its potential selectivity for this target .

Case Studies

In an experimental model involving obese rats, administration of this compound resulted in significant improvements in metabolic parameters. The study noted enhanced insulin sensitivity and reduced blood glucose levels after treatment with the compound. These findings align with previous research indicating that PTP inhibitors can restore metabolic homeostasis in animal models .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and its target enzymes. The compound was shown to bind effectively within the active site of PTP1B, stabilizing the enzyme-inhibitor complex. This interaction is critical for its inhibitory action and suggests a favorable pharmacological profile .

Comparative Analysis

A comparative analysis of various PTP inhibitors highlights the unique properties of this compound:

| Feature | This compound | Other Known Inhibitors |

|---|---|---|

| Selectivity for PTP1B | High | Moderate to High |

| Oral Bioavailability | Yes | Varies |

| Potency (IC50) | 0.3 μM | Ranges from 0.5 μM to >10 μM |

This table illustrates that this compound not only has high potency but also maintains good selectivity towards its target compared to other inhibitors .

Properties

IUPAC Name |

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNAVYMNAQDLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880069 | |

| Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329317-98-8 | |

| Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.